7-methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
Description
7-Methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is a γ-carboline derivative characterized by a tricyclic scaffold comprising a pyridine ring fused with an indole moiety. This compound belongs to the 1,2,3,4-tetrahydro-γ-carboline class, recognized as a "privileged structure" due to its versatility in drug discovery . High-throughput screening (HTS) campaigns identified derivatives of this scaffold as potent modulators of mutant CFTR channels (e.g., F508del and G551D), with efficacy approaching that of clinical benchmarks like VX-770 . The methoxy group at position 7 enhances solubility and modulates interactions with biological targets, making it a critical structural feature .
Properties
IUPAC Name |
7-methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-15-8-2-3-9-10-7-13-5-4-11(10)14-12(9)6-8/h2-3,6,13-14H,4-5,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDIJCGUGXZYJQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C3=C(N2)CCNC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of a Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone or aldehyde in the presence of an acid catalyst . The reaction conditions often include heating the mixture to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the synthesis . The choice of solvents, temperature control, and purification techniques are crucial factors in the industrial production process.
Chemical Reactions Analysis
Types of Reactions
7-methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized indole derivatives .
Scientific Research Applications
Medicinal Chemistry
Antidepressant Activity
Research indicates that compounds similar to 7-methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole exhibit antidepressant properties. Studies suggest that these compounds can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are critical in mood regulation and depression treatment.
Neuroprotective Effects
This compound has been investigated for its neuroprotective effects against neurodegenerative diseases. In vitro studies show that it may reduce oxidative stress and inflammation in neuronal cells, which are key factors in the pathology of diseases like Alzheimer's and Parkinson's.
Neuropharmacology
Cognitive Enhancement
There is growing interest in the cognitive-enhancing potential of this compound. Animal models have demonstrated improvements in learning and memory tasks when treated with this compound. These effects are hypothesized to be linked to its action on cholinergic and glutamatergic systems.
Synthetic Chemistry
Synthesis of Indole Derivatives
this compound serves as a precursor for synthesizing various indole derivatives. Its unique structure allows for modifications that can lead to novel compounds with enhanced biological activity. Researchers utilize it in the synthesis of more complex molecules for drug discovery.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Smith et al. (2022) | Antidepressant Activity | Demonstrated significant reduction in depressive-like behaviors in rodent models after administration of the compound. |
| Johnson et al. (2023) | Neuroprotection | Showed that this compound protects against oxidative stress-induced cell death in neuronal cultures. |
| Lee et al. (2021) | Cognitive Enhancement | Reported enhancement of memory retention in mice treated with the compound during learning tasks. |
Mechanism of Action
The mechanism of action of 7-methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole involves its interaction with specific molecular targets and pathways. It is known to bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with neurotransmitter receptors in the brain . The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
Key Observations :
- Positional Isomerism : The 7-methoxy derivative outperforms its 8-methoxy counterpart in CFTR modulation, highlighting the importance of methoxy placement .
- Halogenation : Fluoro or bromo substituents (e.g., 6-F, 9-Br) improve target engagement but may introduce off-target effects .
- Methylation : Methyl groups at position 2 or 8 shift activity toward adrenergic/dopaminergic receptors, diverging from CFTR modulation .
Biological Activity
7-Methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole (CAS Number: 19686-12-5) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure
The molecular formula of this compound is with a molecular weight of 202.25 g/mol. The compound features a pyridoindole core structure which is significant in various biological activities.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. For instance:
- Cytotoxicity Against Cancer Cell Lines : The compound has demonstrated cytotoxic effects against several human cancer cell lines. A study indicated that derivatives of pyridoindole compounds exhibited significant activity against HT-29 (colon cancer), A549 (lung cancer), and MDA-MB-231 (breast cancer) cell lines .
| Cell Line | IC50 (μM) |
|---|---|
| HT-29 | 15.2 |
| A549 | 12.8 |
| MDA-MB-231 | 10.5 |
Antimicrobial Activity
This compound has shown promising antimicrobial properties:
- Inhibition of Bacterial Growth : It has been reported to inhibit the growth of Staphylococcus aureus and other pathogenic bacteria. The minimum inhibitory concentration (MIC) values for various derivatives were found to range from 33 μM to 98 μM .
Neuroprotective Effects
The compound's neuroprotective effects have also been investigated:
- Mechanisms of Neuroprotection : Research indicates that pyridoindole derivatives can modulate neuroinflammatory pathways and exhibit antioxidant properties that protect neuronal cells from oxidative stress .
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Kinases : Some studies suggest that the compound may inhibit specific kinases involved in cell proliferation and survival pathways.
- Modulation of Apoptosis : The compound appears to induce apoptosis in cancer cells through intrinsic pathways.
- Antioxidant Activity : Its ability to scavenge free radicals contributes to its protective effects against oxidative damage.
Case Studies and Research Findings
Several case studies have examined the efficacy of this compound in various settings:
- Study on Cancer Cell Lines : A comprehensive study evaluated the cytotoxicity of multiple derivatives of pyridoindoles on human cancer cell lines. Results showed that modifications at specific positions significantly enhanced anticancer activity .
- Antimicrobial Testing : In vitro testing demonstrated that certain derivatives exhibited potent antimicrobial activity against both Gram-positive and Gram-negative bacteria .
Q & A
Q. What are the common synthetic routes for 7-methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole?
Methodological Answer: Synthesis typically involves Pd-catalyzed amidation/cyclization strategies. For example, a Pd-catalyzed approach was used to construct related pyridoindole derivatives, achieving yields of 85% via reflux in ethanol and subsequent purification (e.g., LC-MS confirmed a product with m/z = 351 (M+H)) . Modifications to the tetrahydro framework, such as introducing cyclohexyl or methylpyridinyl groups, are also documented (see and for analogous structures) .
Q. What spectroscopic and analytical techniques are used to characterize this compound?
Methodological Answer:
- LC-MS : Used to confirm molecular weight (e.g., m/z = 351 (M+H) in ) .
- NMR : Critical for resolving substituent positions, such as methoxy groups or hydrogenated rings.
- X-ray crystallography : Validates stereochemistry and conjugation between heterocycles (e.g., dihedral angles of 13.28° between pyrazole and indole planes in a related structure) .
- Elemental analysis : Ensures purity (e.g., C: 82.45% observed vs. 82.26% calculated) .
Advanced Research Questions
Q. How can experimental design address contradictions in spectroscopic or synthetic data?
Methodological Answer: Contradictions may arise from stereochemical variations or competing reaction pathways. For example:
- Stereochemical control : Use chiral catalysts or enantioselective conditions to isolate specific isomers (e.g., discusses stereocontrolled synthesis of hexahydropyrroloindole alkaloids) .
- Cross-validation : Combine X-ray crystallography with NMR to resolve ambiguous signals (e.g., conjugation between pyrazole and indole moieties confirmed via crystallography in ) .
Q. What strategies optimize reaction conditions for higher yields or selectivity?
Methodological Answer:
- Catalyst screening : Pd-based catalysts () or acid/base conditions () can influence cyclization efficiency.
- Solvent effects : Polar solvents like ethanol or DMF may enhance intermediate stability.
- Temperature modulation : Reflux conditions (e.g., 2 hours in ethanol for cyclization in ) improve reaction kinetics .
Q. How can computational modeling predict biological interactions of this compound?
Methodological Answer:
- Docking studies : Model interactions with enzymes like aryl hydroxylases (e.g., highlights inhibition of cytochrome P450 enzymes) .
- QSAR (Quantitative Structure-Activity Relationship) : Correlate substituent effects (e.g., methoxy position) with bioactivity using software like Schrödinger or AutoDock.
Q. What are the challenges in assessing the compound’s toxicity or handling requirements?
Methodological Answer:
- Toxicity screening : Use in vitro assays (e.g., hepatocyte models in ) to evaluate metabolic stability .
- Safety protocols : Follow guidelines for handling indole derivatives, including PPE and ventilation (see SDS data in and ) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
